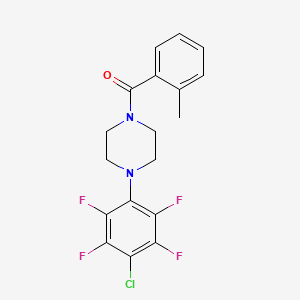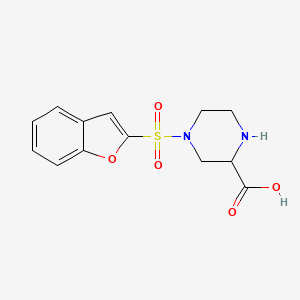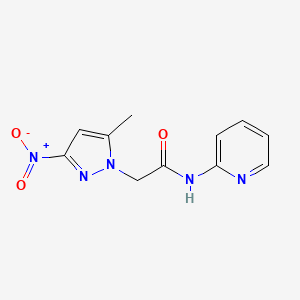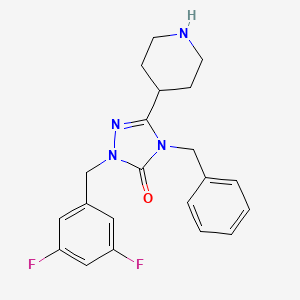![molecular formula C17H16N2O3 B5314458 N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a synthetic molecule that belongs to the class of chromenopyridines and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide, including the development of new analogs and derivatives with improved potency and selectivity for cancer cells. Further studies are also needed to determine the safety and efficacy of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide in humans, as well as its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, the use of N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide in combination with other anticancer drugs may also be explored as a potential strategy to enhance its anticancer effects.
合成法
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-propyl-4H-chromen-4-one with 2-aminopyridine in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to produce the final product, N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide.
科学的研究の応用
N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-(5-oxo-2-propylchromeno[3,4-c]pyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-3-6-11-9-13-12-7-4-5-8-14(12)22-17(21)15(13)16(19-11)18-10(2)20/h4-5,7-9H,3,6H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQEEYXBKICPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=N1)NC(=O)C)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)



![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)